Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate
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Overview
Description
Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate is an organic compound with the molecular formula C({10})H({14})N({2})O({2}) It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is a common reagent for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is frequently used for reduction.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity.
Comparison with Similar Compounds
Ethyl N-(4,6-dimethylpyridin-2-yl)carbamate can be compared with other pyridine derivatives such as:
Ethyl N-(2-pyridyl)carbamate: Lacks the methyl groups at positions 4 and 6, which can affect its reactivity and binding properties.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can influence its solubility and pharmacokinetics.
N-(4,6-dimethylpyridin-2-yl)carbamate: Without the ethyl group, this compound may have different steric and electronic properties.
This compound is unique due to the presence of both the ethyl carbamate group and the dimethyl substitutions on the pyridine ring, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl N-(4,6-dimethylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)12-9-6-7(2)5-8(3)11-9/h5-6H,4H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGXYZIMKONZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=N1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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